5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide
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Overview
Description
5,6-Dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyridine ring substituted with dichloro and carbohydrazide groups, as well as a furan ring with dimethyl substitutions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and nitration, followed by reduction to introduce the dichloro substituents.
Introduction of the carbohydrazide group: The carbohydrazide group can be introduced through the reaction of the pyridine derivative with hydrazine hydrate under reflux conditions.
Attachment of the furan ring: The furan ring with dimethyl substitutions can be synthesized separately and then coupled with the pyridine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of 5,6-dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-2-carbohydrazide: Similar structure but with a different position of the carbohydrazide group.
5,6-Dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-4-carbohydrazide: Another positional isomer with the carbohydrazide group at the 4-position.
5,6-Dichloro-N’-(2,5-dimethylfuran-3-carbonyl)benzene-1-carbohydrazide: A benzene derivative with similar substituents.
Uniqueness
The uniqueness of 5,6-dichloro-N’-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5,6-dichloro-N'-(2,5-dimethylfuran-3-carbonyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-6-3-9(7(2)21-6)13(20)18-17-12(19)8-4-10(14)11(15)16-5-8/h3-5H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIJTMVMRQJKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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